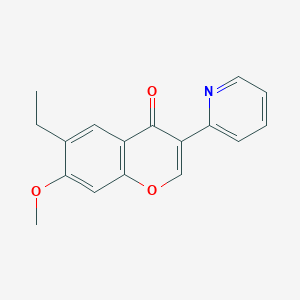
1-butyl-N-(2-cyanophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- This compound is a member of the cyanopyrrolidine class and has the chemical formula C₁₉H₁₈N₂O₃.
- Its structure consists of a quinoline core with a butyl group, a cyano group, and a hydroxy group attached at specific positions.
- The compound’s systematic name reflects its substituents and functional groups.
Métodos De Preparación
Reaction Conditions: These would depend on the specific synthetic pathway chosen.
Industrial Production: Unfortunately, information on large-scale industrial production methods for this compound is scarce.
Análisis De Reacciones Químicas
Reactivity: The compound likely undergoes various reactions typical of quinolines, such as oxidation, reduction, and substitution.
Common Reagents and Conditions: These would vary based on the specific reaction. For example
Major Products: These would depend on the reaction type and conditions.
Aplicaciones Científicas De Investigación
Chemistry: The compound’s unique structure may make it interesting for medicinal chemistry or materials science.
Biology: It could be explored as a potential bioactive compound, although specific studies are lacking.
Medicine: No direct medical applications are reported, but further research could reveal therapeutic potential.
Industry: Its industrial applications remain unexplored.
Mecanismo De Acción
- Unfortunately, detailed information on the compound’s mechanism of action is not readily available.
- Further research would be needed to understand its molecular targets and pathways.
Comparación Con Compuestos Similares
Similar Compounds: Other quinoline derivatives, such as hydroxyquinolines or cyano-substituted quinolines, may share some structural features.
Uniqueness: The specific combination of substituents in this compound sets it apart, but direct comparisons require additional data.
Remember that while I’ve provided an overview, further investigation and scientific literature would be necessary for a comprehensive understanding of this compound
Propiedades
Fórmula molecular |
C21H19N3O3 |
|---|---|
Peso molecular |
361.4 g/mol |
Nombre IUPAC |
1-butyl-N-(2-cyanophenyl)-4-hydroxy-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C21H19N3O3/c1-2-3-12-24-17-11-7-5-9-15(17)19(25)18(21(24)27)20(26)23-16-10-6-4-8-14(16)13-22/h4-11,25H,2-3,12H2,1H3,(H,23,26) |
Clave InChI |
GSUTZTCEGPTAEB-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=CC=C3C#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]butanamide](/img/structure/B11996035.png)

![methyl 2-({2,2,2-trichloro-1-[(phenylacetyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11996045.png)

![(3Z)-3-[3-(2,5-dimethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-heptyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11996054.png)
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11996068.png)


![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11996081.png)

![N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-2-methylpropanamide](/img/structure/B11996098.png)



